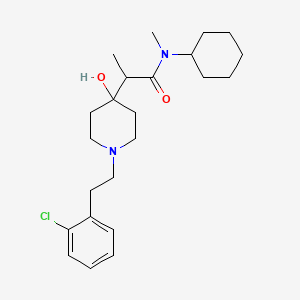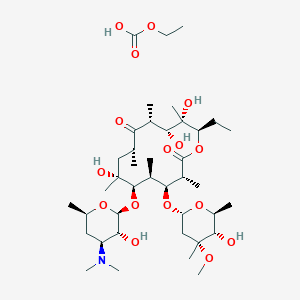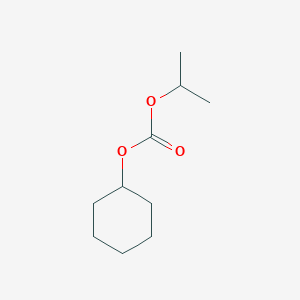
Cyclohexyl propan-2-yl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Candesartan cilexetil is a prodrug that is converted to candesartan during absorption in the gastrointestinal tract. It is an angiotensin II receptor antagonist used primarily to treat hypertension and heart failure. By blocking the effects of angiotensin II, it helps to lower blood pressure and improve heart function .
Preparation Methods
Synthetic Routes and Reaction Conditions
Candesartan cilexetil is synthesized through a multi-step process involving the formation of the tetrazole ring and subsequent esterification. The key steps include:
Formation of the Tetrazole Ring: This involves the reaction of an appropriate nitrile with sodium azide in the presence of a catalyst.
Esterification: The tetrazole intermediate is then esterified with cyclohexyl 1-hydroxyethyl carbonate to form candesartan cilexetil.
Industrial Production Methods
The industrial production of candesartan cilexetil involves optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and pH during the synthesis process. The final product is then purified using techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Candesartan cilexetil undergoes several types of chemical reactions, including:
Hydrolysis: During absorption, candesartan cilexetil is hydrolyzed to its active form, candesartan.
Oxidation and Reduction: These reactions are less common but can occur under specific conditions.
Common Reagents and Conditions
Hydrolysis: This reaction occurs in the presence of water and enzymes in the gastrointestinal tract.
Oxidation and Reduction: These reactions may require specific oxidizing or reducing agents and controlled environmental conditions.
Major Products
The primary product of hydrolysis is candesartan, which is the active form of the drug. Other minor products may include various metabolites formed during the drug’s metabolism .
Scientific Research Applications
Candesartan cilexetil has several scientific research applications, including:
Chemistry: It is used as a model compound to study the synthesis and behavior of angiotensin II receptor antagonists.
Biology: Researchers use it to investigate the role of angiotensin II in various physiological processes.
Industry: The compound is used in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
Candesartan cilexetil works by selectively blocking the binding of angiotensin II to the angiotensin II type 1 (AT1) receptor in various tissues, including vascular smooth muscle and the adrenal glands. This inhibition prevents the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a decrease in blood pressure and improved heart function .
Comparison with Similar Compounds
Similar Compounds
Losartan: Another angiotensin II receptor antagonist used to treat hypertension.
Valsartan: Similar to candesartan, it is used for hypertension and heart failure.
Olmesartan: Another compound in the same class, used for similar indications.
Uniqueness
Candesartan cilexetil is unique due to its high potency and long duration of action. It has a very low maintenance dose compared to other angiotensin II receptor antagonists, making it a preferred choice for many patients .
Properties
CAS No. |
3264-27-5 |
|---|---|
Molecular Formula |
C10H18O3 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
cyclohexyl propan-2-yl carbonate |
InChI |
InChI=1S/C10H18O3/c1-8(2)12-10(11)13-9-6-4-3-5-7-9/h8-9H,3-7H2,1-2H3 |
InChI Key |
VTDCYOLLYVAJSY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)OC1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


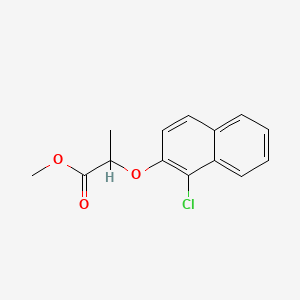
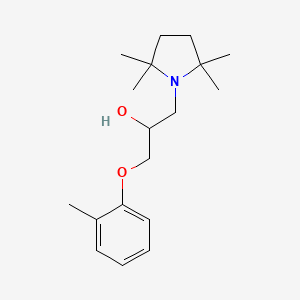
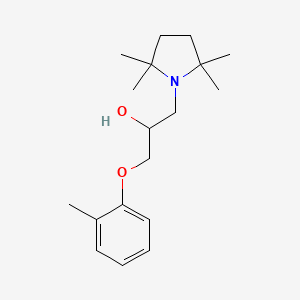
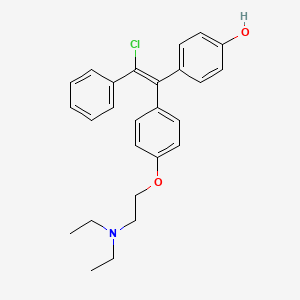
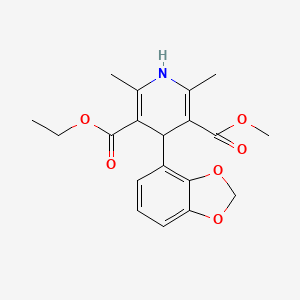
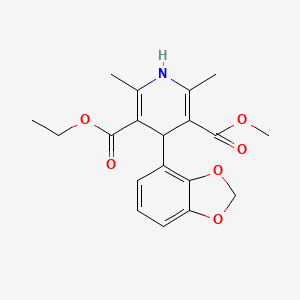
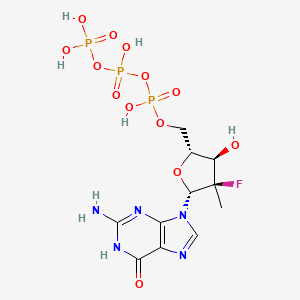
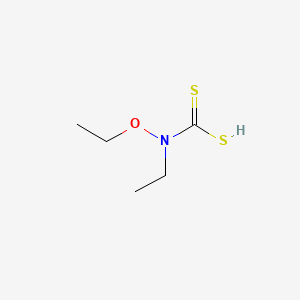
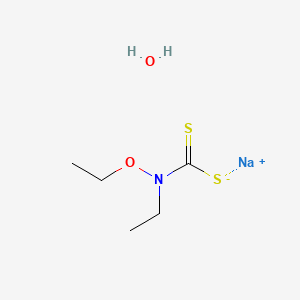

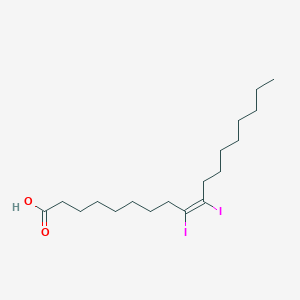
![[3-Acetylsulfanyl-4-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]pent-3-enyl] acetate](/img/structure/B10858624.png)
